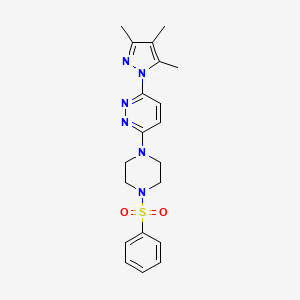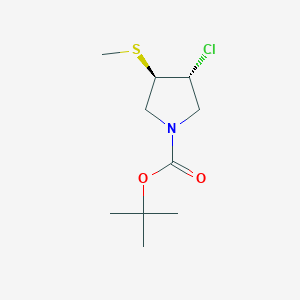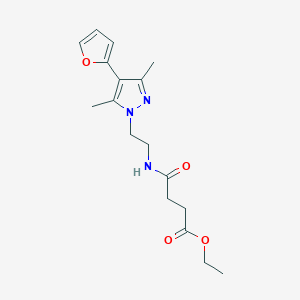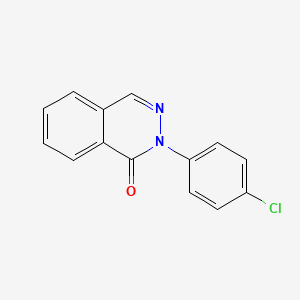
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one, also known as HMAP, is a natural compound that has been identified as a potential therapeutic agent due to its diverse biological activities. HMAP has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one exerts its biological activities by modulating various signaling pathways. (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. In addition, (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been found to have a range of biochemical and physiological effects. (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways. (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has also been found to possess anti-microbial properties against a range of microorganisms.
実験室実験の利点と制限
The advantages of using (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one in lab experiments include its diverse biological activities and potential therapeutic applications. (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties, which make it a promising therapeutic agent. However, the limitations of using (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one in lab experiments include its low yield from natural sources and the need for synthetic methods. In addition, the mechanism of action of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one is not fully understood, which makes it challenging to study its biological activities.
将来の方向性
There are several future directions for (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one research. One direction is to study the potential therapeutic applications of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one in various diseases such as cancer, inflammation, and microbial infections. Another direction is to study the mechanism of action of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one in more detail to understand how it exerts its diverse biological activities. Furthermore, the development of novel synthetic methods for (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one could increase its availability and facilitate further research. Finally, the development of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one derivatives with improved biological activities and pharmacokinetic properties could lead to the development of more effective therapeutic agents.
合成法
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one is a natural compound that can be extracted from various plant sources such as Phyllanthus species, including Phyllanthus amarus, Phyllanthus niruri, and Phyllanthus urinaria. The extraction process involves solvent extraction, column chromatography, and recrystallization. The yield of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one from these sources is low, which has led to the development of synthetic methods. The most commonly used synthetic method involves the condensation of 2-hydroxyacetophenone and 3-acetyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate.
科学的研究の応用
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been extensively studied for its biological activities and potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has also been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress. In addition, (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has been found to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one has also been found to possess anti-microbial properties against a range of microorganisms including bacteria, fungi, and viruses.
特性
IUPAC Name |
4-hydroxy-3-[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-9-8-13(18)14(15(19)20-9)12(17)7-6-10-4-2-3-5-11(10)16/h2-8,16,18H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQKZBRHHSPNFC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)
![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)



![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)



![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)